

# AH001 vs. Finasteride: A Comparative Analysis of Mechanisms in Androgenetic Alopecia

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release to the Scientific Community

This guide provides a comparative analysis of the established therapeutic agent, finasteride, and a novel, first-in-class investigational drug, **AH001**, for the treatment of androgenetic alopecia (AGA). While finasteride has been a cornerstone of AGA treatment for decades, **AH001** represents a paradigm shift, moving from enzymatic inhibition to targeted protein degradation. This document outlines their distinct mechanisms of action, supported by available data, and details experimental protocols for their evaluation.

## Introduction

Androgenetic alopecia is a common hair loss disorder driven by the androgen dihydrotestosterone (DHT). For years, the primary therapeutic strategy has been the inhibition of 5-alpha reductase, the enzyme responsible for converting testosterone to DHT. Finasteride is the most well-known inhibitor in this class. However, AnHorn Medicines has recently announced the entry of **AH001**, a selective protein degrader, into Phase I clinical trials, presenting a novel approach to treating AGA.[1] This guide will compare the molecular mechanisms of these two agents.

## Mechanism of Action: A Tale of Two Strategies

The fundamental difference between **AH001** and finasteride lies in their therapeutic approach. Finasteride acts as a competitive inhibitor of the 5-alpha reductase enzyme, effectively



reducing the production of DHT.[2][3][4] In contrast, **AH001** is described as a selective protein degrader that targets and eliminates key proteins implicated in hair loss.[1]

## Finasteride: The Established 5-Alpha Reductase Inhibitor

Finasteride is a synthetic 4-azasteroid compound that competitively inhibits type II and type III 5-alpha reductase isoenzymes.[2][5] These enzymes are responsible for the conversion of testosterone to the more potent androgen, DHT, primarily in the prostate, skin, and hair follicles. [5][6] By blocking this conversion, finasteride leads to a significant reduction in both serum and scalp DHT levels, by approximately 70%.[5][7] This reduction in DHT helps to prevent the miniaturization of hair follicles, a key pathological feature of AGA, thereby slowing hair loss and, in some cases, stimulating new hair growth.[5][7]





Click to download full resolution via product page

## **AH001**: A Novel Protein Degrader

**AH001** represents a new frontier in AGA treatment. As a "first-in-class protein degrader," its mechanism is fundamentally different from enzyme inhibition.[1] Instead of blocking an enzyme's function, **AH001** is designed to selectively target and eliminate key proteins associated with hair loss.[1] While the specific protein targets of **AH001** have not been publicly disclosed, this approach suggests a highly specific and potentially more direct intervention in the pathological processes of AGA. Protein degradation technology, such as PROTACs (PROteolysis TArgeting Chimeras), typically involves a molecule that binds to both the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of



the target protein by the proteasome. This mechanism offers the potential for a more profound and sustained effect compared to competitive inhibition.

Click to download full resolution via product page

## **Comparative Data Summary**

Due to **AH001**'s recent entry into Phase I clinical trials, no direct comparative studies with finasteride have been published. The following table summarizes the known quantitative data for finasteride. A similar table for **AH001** would be populated as data from clinical trials becomes available.

| Parameter               | Finasteride                                                                | AH001                                                              |
|-------------------------|----------------------------------------------------------------------------|--------------------------------------------------------------------|
| Mechanism of Action     | Competitive inhibitor of Type II & III 5-alpha reductase[2][5]             | Selective protein degrader of key hair loss-associated proteins[1] |
| Effect on DHT           | ~70% reduction in serum DHT[5][7]                                          | Data not yet available                                             |
| Clinical Efficacy       | Significant increase in hair count and slowing of hair loss progression[8] | Data not yet available                                             |
| Route of Administration | Oral[2]                                                                    | Not specified                                                      |
| Regulatory Status       | FDA Approved for AGA[9]                                                    | Phase I Clinical Trial[1]                                          |

## **Experimental Protocols**

To facilitate future comparative studies, we outline standardized experimental protocols to evaluate and compare the mechanisms and efficacy of 5-alpha reductase inhibitors and protein degraders for AGA.

## In Vitro 5-Alpha Reductase Inhibition Assay



This assay is crucial for quantifying the inhibitory potential of compounds like finasteride.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 5-alpha reductase.

#### Methodology:

- Enzyme Source: Microsomes from rat liver or human prostate tissue, or recombinant human 5-alpha reductase isoenzymes.[10][11]
- Reaction Mixture: Prepare a reaction buffer (e.g., phosphate buffer, pH 6.5) containing
   NADPH as a cofactor.[6][11]
- Incubation: Pre-incubate the enzyme with various concentrations of the test compound (e.g., finasteride) or vehicle control.[6]
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, testosterone (radiolabeled or non-radiolabeled).[6][11]
- Reaction Termination: After a defined incubation period at 37°C, terminate the reaction (e.g., by adding a strong acid).[6]
- Product Quantification: Separate the substrate (testosterone) from the product (DHT) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the amount of DHT produced.[12][13]
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.





Click to download full resolution via product page



## **Cell-Based Androgen Signaling Assay**

This assay is essential for evaluating the downstream effects of compounds on androgen receptor activity.

Objective: To measure the effect of a test compound on androgen receptor-mediated gene expression.

#### Methodology:

- Cell Line: Utilize a cell line that expresses the androgen receptor (AR), such as prostate cancer cell lines (e.g., LNCaP, PC3/AR+) or a reporter cell line engineered to express AR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element.
   [14][15][16]
- Cell Culture and Treatment: Culture the cells and treat them with a known AR agonist (e.g., DHT or R1881) in the presence of various concentrations of the test compound (e.g., finasteride or **AH001**) or vehicle control.[15][17]
- Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for changes in gene expression.[16][17]
- Reporter Gene Assay: If using a reporter cell line, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).[15][17]
- Target Gene Expression Analysis: Alternatively, for non-reporter cell lines, extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of androgenresponsive genes.
- Data Analysis: Determine the effect of the test compound on androgen-induced signaling.
   For inhibitors, calculate the IC50 value.





Click to download full resolution via product page

## Conclusion

Finasteride and **AH001** represent two distinct eras in the pharmacological treatment of androgenetic alopecia. Finasteride's well-understood mechanism of 5-alpha reductase inhibition has proven effective for many. **AH001**, with its novel protein degradation mechanism, offers a potentially more targeted and powerful approach. As clinical data for **AH001** becomes available, direct comparative studies utilizing the outlined experimental protocols will be crucial



to fully understand its therapeutic potential relative to established treatments like finasteride. The scientific community eagerly awaits further data on this promising new agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AnHorn Medicines Announces First Subject Dosed in AH-001 Phase I Clinical Trial in the United States [prnewswire.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. xyonhealth.com [xyonhealth.com]
- 4. droracle.ai [droracle.ai]
- 5. Finasteride Wikipedia [en.wikipedia.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Comparitive effectiveness of finasteride vs Serenoa repens in male androgenetic alopecia: a two-year study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Systematic Review of Topical Finasteride in the Treatment of Androgenetic Alopecia in Men and Women PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a novel cell based androgen screening model PMC [pmc.ncbi.nlm.nih.gov]



- 15. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling -PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-based assays for screening androgen receptor ligands PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- To cite this document: BenchChem. [AH001 vs. Finasteride: A Comparative Analysis of Mechanisms in Androgenetic Alopecia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666645#ah001-vs-finasteride-a-comparative-mechanism-of-action-study]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com